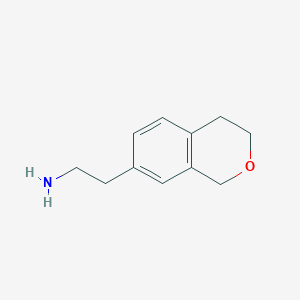

![molecular formula C32H25F3N4O3 B2366832 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluomethyl)phenyl)amino)formamide CAS No. 1796922-64-9](/img/structure/B2366832.png)

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluomethyl)phenyl)amino)formamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to contain a bicyclic amidine base structure, similar to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . DBU is a non-nucleophilic, sterically hindered, tertiary amine base used in organic chemistry .

Molecular Structure Analysis

The compound likely contains a bicyclic structure based on the name, similar to DBU . It also appears to contain phenyl groups and a trifluoromethyl group, which could influence its reactivity and properties.Chemical Reactions Analysis

Again, while specific reactions involving your compound are not available, DBU is known to be involved in various reactions such as the Baylis-Hillman reaction and the reduction of azides to amines .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For comparison, DBU is a colorless liquid with a density of 1.018 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Nonlinear Optical (NLO) Materials

Theoretical studies have investigated the potential of this compound for nonlinear optical (NLO) applications. NLO materials are crucial for fields like fiber optics and data transmission. The compound’s electronic structure and response to external fields can be explored using density functional theory (DFT) calculations . Understanding its NLO properties can guide its use in optical devices.

Electrides and Excess Electrons

The compound contains excess electrons, resembling molecular electrides. Electrides are materials where electrons act as anions, forming stable complexes with cations. In this case, alkali metals (Li, Na, and K) interact with the diaza[2.2.2] cryptand moiety. These interactions play a vital role in promoting NLO properties. The weak van der Waals forces between the metal and complexant contribute to the stability of these electrides .

Hyperpolarizability and Hyper Rayleigh Scattering

The compound exhibits remarkable hyperpolarizability (βo) due to loosely bound excess electrons. Hyper Rayleigh scattering hyperpolarizability (βHRS) values are also significant, especially for the K@crypt complex. These properties make it a promising candidate for NLO applications. Frequency-dependent first-order and second-order hyperpolarizability further enhance its potential at specific frequencies .

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM analysis reveals the nature of interactions between alkali metals and the complexant. It highlights the roles of van der Waals forces and electron localization. Understanding these interactions informs material design for optoelectronic applications .

Excited State Parameters and Absorbance Properties

Using time-dependent density functional theory (TD-DFT), researchers can explore the compound’s excited state parameters. Absorbance properties provide insights into its behavior upon light absorption. An electron density difference map (EDDM) helps evaluate orbital contributions in excited states .

Further Development of Molecular Electrides

This research contributes to the development of molecular electrides for optoelectronic applications. By understanding the compound’s unique properties, scientists can design novel materials with enhanced NLO characteristics .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25F3N4O3/c1-20-9-5-6-12-24(20)27(40)19-39-26-14-8-7-13-25(26)28(21-10-3-2-4-11-21)37-29(30(39)41)38-31(42)36-23-17-15-22(16-18-23)32(33,34)35/h2-18,29H,19H2,1H3,(H2,36,38,42) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXDWFXKXFLSRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC=C(C=C4)C(F)(F)F)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25F3N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

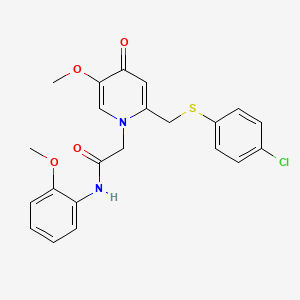

![Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2366750.png)

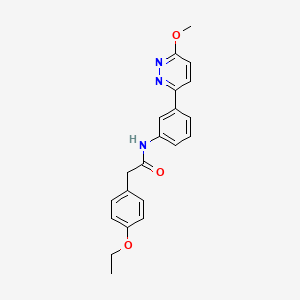

![1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2366752.png)

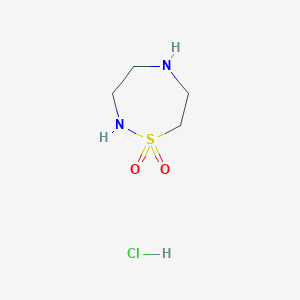

![5-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2366758.png)

![Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate](/img/structure/B2366761.png)

![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine](/img/structure/B2366762.png)